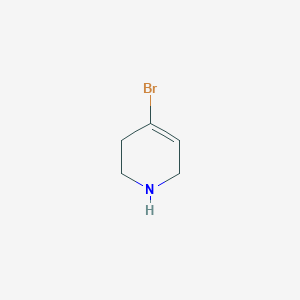
4-Bromo-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2,3,6-tetrahydropyridine: is a heterocyclic organic compound with the molecular formula C5H8BrN . It is a derivative of tetrahydropyridine, where a bromine atom is substituted at the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Bromination of 1,2,3,6-tetrahydropyridine: One common method involves the bromination of 1,2,3,6-tetrahydropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature .
-
Industrial Production Methods: Industrially, the synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine can be scaled up by optimizing the bromination process. This involves controlling the reaction parameters such as temperature, solvent, and concentration of brominating agents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: 4-Bromo-1,2,3,6-tetrahydropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides .
-
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions. For instance, it can be oxidized to form corresponding pyridine derivatives or reduced to form tetrahydropyridine derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thiol, or alkoxy derivatives of tetrahydropyridine.
Oxidation Products: Pyridine derivatives are typically formed.
Reduction Products: Tetrahydropyridine derivatives are obtained.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: 4-Bromo-1,2,3,6-tetrahydropyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: This compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of biologically active molecules.
Industry:
Mechanism of Action
The mechanism of action of 4-Bromo-1,2,3,6-tetrahydropyridine largely depends on its application. In pharmacological contexts, it may act as a precursor to active compounds that interact with specific molecular targets and pathways. For instance, derivatives of this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
-
1,2,3,4-Tetrahydropyridine: This compound is similar in structure but lacks the bromine substitution. It is also used in organic synthesis and pharmacological studies .
-
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine: This compound has a propyl group in addition to the bromine substitution, which may confer different chemical and biological properties .
Uniqueness:
Properties
IUPAC Name |
4-bromo-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c6-5-1-3-7-4-2-5/h1,7H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRHGZZEGDVXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
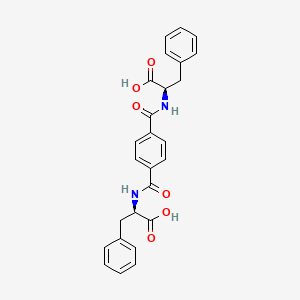

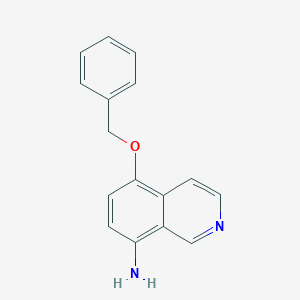

![2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
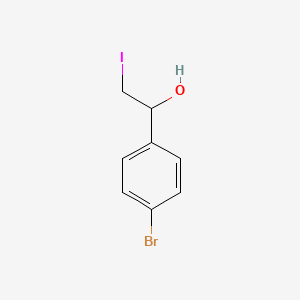


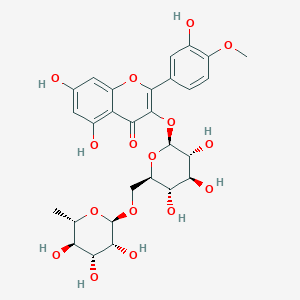

![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)

![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
